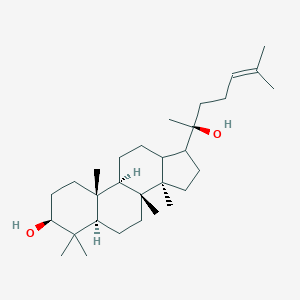

Dammarenediol II

Beschreibung

Significance as a Triterpenoid in Natural Products Chemistry

Dammarenediol II is a notable member of the triterpenoid family, a large and diverse class of naturally occurring organic chemicals. ontosight.ai Triterpenoids are known for their wide range of biological activities and are often found in medicinal plants. frontiersin.org The chemical structure of this compound is characterized by a dammarane skeleton, which consists of four fused rings. ontosight.ai It serves as a fundamental building block for a variety of more complex molecules. ontosight.airesearchgate.net Its presence, though often in trace amounts as an intermediate, is crucial in the biosynthetic pathways of certain plants, particularly in the genus Panax. researchgate.net

Central Role as a Precursor in Specialized Metabolite Biosynthesis

This compound holds a pivotal position as a precursor in the biosynthesis of specialized metabolites, most notably ginsenosides, the primary active components of ginseng. oup.comoup.comresearchgate.net The biosynthesis of these complex saponins begins with the cyclization of 2,3-oxidosqualene to form the basic dammarenediol-II skeleton. oup.comoup.comresearchgate.netnih.gov This initial step is catalyzed by the enzyme dammarenediol-II synthase (DDS). nih.govmdpi.comacs.org

This compound is the direct molecular framework from which all dammarane-type ginsenosides are derived. researchgate.netnih.govndl.go.jp These ginsenosides are classified into two main groups based on their aglycone structures: protopanaxadiol (PPD)-type and protopanaxatriol (PPT)-type. nih.govkoreascience.kr The conversion of dammarenediol-II into these aglycones involves a series of hydroxylation reactions catalyzed by specific cytochrome P450 (CYP) enzymes. oup.comoup.comnih.gov The subsequent attachment of various sugar moieties to these aglycones by glycosyltransferases leads to the vast structural diversity of ginsenosides. oup.comoup.comndl.go.jp

The biosynthetic journey from dammarenediol-II to the core structures of PPD and PPT is a critical juncture. The enzyme CYP716A47, a protopanaxadiol synthase, catalyzes the hydroxylation of dammarenediol-II at the C-12 position to produce protopanaxadiol (PPD). oup.comnih.govfrontiersin.orgmdpi.comebi.ac.ukcapes.gov.br This step is fundamental for the synthesis of all PPD-type ginsenosides. nih.govmdpi.com

Subsequently, PPD can be further hydroxylated to form protopanaxatriol (PPT). nih.gov This conversion is catalyzed by the enzyme CYP716A53v2, a protopanaxadiol 6-hydroxylase, which adds a hydroxyl group at the C-6 position of PPD. oup.comnih.govfrontiersin.orgmdpi.com Therefore, PPD and PPT production can be seen as competing pathways that both utilize the common intermediate, dammarenediol-II. nih.gov The differential expression of the enzymes involved in these steps can influence the ratio of PPD-type to PPT-type ginsenosides within the plant. mdpi.com

Table 1: Key Enzymes in the Biosynthesis of Protopanaxadiol and Protopanaxatriol from this compound

| Precursor/Intermediate | Enzyme | Product |

|---|---|---|

| 2,3-Oxidosqualene | Dammarenediol-II synthase (DDS) | This compound |

| This compound | Protopanaxadiol synthase (CYP716A47) | Protopanaxadiol (PPD) |

| Protopanaxadiol (PPD) | Protopanaxatriol synthase (CYP716A53v2) | Protopanaxatriol (PPT) |

Eigenschaften

CAS-Nummer |

14351-29-2 |

|---|---|

Molekularformel |

C30H52O2 |

Molekulargewicht |

444.7 g/mol |

IUPAC-Name |

(3S,5R,8R,9R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21?,22?,23-,24+,25-,27-,28+,29+,30-/m0/s1 |

InChI-Schlüssel |

NLHQJXWYMZLQJY-AXVVUFHWSA-N |

SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

Isomerische SMILES |

CC(=CCC[C@@](C)(C1CC[C@@]2(C1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C |

Kanonische SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

Aussehen |

Powder |

Reinheit |

99.0% |

Synonyme |

(3S,5R,8R,9R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Enzymology of Dammarenediol Ii

Precursor Formation and Upstream Metabolism

The journey to dammarenediol II begins with the synthesis of its direct precursor, 2,3-oxidosqualene. This process relies on two primary isoprenoid biosynthesis pathways and the sequential action of key enzymes.

Contribution of Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways to 2,3-Oxidosqualene Synthesis

In higher plants, the biosynthesis of the fundamental five-carbon isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), occurs through two distinct pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. etals.orgnih.gov The MVA pathway, located in the cytoplasm, is primarily responsible for producing precursors for sesquiterpenes and triterpenes, including this compound. rsc.org This pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then converted to mevalonic acid. rsc.org In contrast, the MEP pathway operates in the plastids and typically supplies precursors for monoterpenes, diterpenes, and carotenoids. nih.govrsc.org

The biosynthesis of ginsenosides, and therefore this compound, is modulated by both the MVA and MEP pathways. etals.org These pathways provide the essential IPP and DMAPP units that are the building blocks for 2,3-oxidosqualene. etals.org The formation of squalene, the immediate precursor to 2,3-oxidosqualene, involves the condensation of two molecules of farnesyl diphosphate (FPP), which itself is synthesized from IPP and DMAPP. nih.gov

| Pathway | Location | Primary Products | Contribution to this compound |

| Mevalonate (MVA) Pathway | Cytoplasm | Sesquiterpenes, Triterpenes | Major source of IPP and DMAPP for squalene synthesis. rsc.org |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Monoterpenes, Diterpenes, Carotenoids | Contributes to the overall pool of isoprenoid precursors. frontiersin.org |

Squalene and 2,3-Oxidosqualene Biosynthesis through Key Enzymes (e.g., Squalene Synthase, Squalene Epoxidase)

The synthesis of 2,3-oxidosqualene from FPP is a two-step process catalyzed by two critical enzymes: squalene synthase (SS) and squalene epoxidase (SE).

Squalene synthase (SS) catalyzes the first committed step in triterpenoid biosynthesis, the head-to-head condensation of two FPP molecules to form squalene. mdpi.com This enzyme represents a key regulatory point in the pathway leading to both sterols and triterpenoids. mdpi.com Overexpression of the squalene synthase gene (PgSS1) in Eleutherococcus senticosus has been shown to increase the accumulation of phytosterols and triterpenoids. mdpi.com

Squalene epoxidase (SE) then catalyzes the monooxygenation of squalene to form (3S)-2,3-oxidosqualene. nih.govresearchgate.netacademicjournals.org This reaction is a crucial rate-limiting step in the biosynthesis of ginsenosides. academicjournals.org In Panax ginseng, two squalene epoxidase genes, PgSQE1 and PgSQE2, have been identified, with PgSQE1 being more abundantly expressed in various organs. mdpi.com This conversion of squalene to 2,3-oxidosqualene is the final step before the cyclization that determines the specific triterpenoid skeleton. oup.com

This compound Synthase (DDS) Activity and Characterization

The formation of this compound from 2,3-oxidosqualene is a pivotal cyclization reaction catalyzed by the enzyme this compound synthase (DDS).

Cyclization of 2,3-Oxidosqualene by DDS to Form this compound

This compound synthase, an oxidosqualene cyclase (OSC), is the first dedicated enzyme in the biosynthesis of dammarane-type ginsenosides. oup.comresearchgate.net It catalyzes the intricate cyclization of the linear 2,3-oxidosqualene molecule to produce the tetracyclic structure of this compound. frontiersin.orgresearchgate.netoup.comresearchgate.net This reaction is a critical branching point in triterpenoid metabolism, diverting the flow of 2,3-oxidosqualene away from the synthesis of other triterpenes like β-amyrin or phytosterols like cycloartenol. academicjournals.orgfrontiersin.org The functional characterization of DDS has been confirmed through heterologous expression in yeast, which resulted in the production of this compound. academicjournals.orgresearchgate.net

Stereospecificity of DDS Catalysis, Focusing on the 20S Isomer Production

The cyclization reaction catalyzed by DDS is highly stereospecific, exclusively producing the (20S)-isomer of this compound. uniprot.org This specific stereochemistry is crucial for the subsequent enzymatic modifications that lead to the various bioactive ginsenosides. The precise control over the stereochemical outcome of the cyclization reaction underscores the sophisticated catalytic mechanism of the DDS enzyme.

Genetic and Functional Characterization of DDS Genes from Panax Species (e.g., PgDDS)

The gene encoding this compound synthase has been cloned and characterized from several Panax species, including Panax ginseng (PgDDS) and Panax quinquefolius (PqDS). oup.comresearchgate.netresearchgate.netnih.gov The PgDDS gene from P. ginseng encodes a protein of 769 amino acids. mdpi.com Studies have shown that the expression of the DDS gene is upregulated by elicitors such as methyl jasmonate, indicating its role in the plant's defense response and the inducible nature of ginsenoside biosynthesis. oup.comresearchgate.net

Functional characterization through ectopic expression of PgDDS in yeast mutants deficient in their own oxidosqualene cyclase (erg7) has unequivocally demonstrated its function, leading to the accumulation of this compound. academicjournals.orgoup.com Furthermore, co-expression of PgDDS with other downstream enzymes, such as protopanaxadiol synthase (CYP716A47), in yeast has successfully reconstituted the biosynthetic pathway to produce protopanaxadiol, the next intermediate in ginsenoside synthesis. oup.comresearchgate.net These genetic and functional studies have solidified the role of DDS as a key enzyme in the production of this compound and have opened avenues for the metabolic engineering of ginsenoside biosynthesis. nih.gov

| Gene | Species | Key Findings |

| PgDDS | Panax ginseng | Encodes a 769 amino acid protein. mdpi.com Expression is upregulated by methyl jasmonate. oup.com Functional expression in yeast produces this compound. academicjournals.org |

| PqDS | Panax quinquefolius | Cloned and identified; its expression is also induced by methyl jasmonate. researchgate.net Co-expression with PqD12H in yeast produces protopanaxadiol. researchgate.net |

Identification and Analysis of DDS Homologs and Related Oxidosqualene Cyclases (OSCs) in Other Plant Species

The cyclization of 2,3-oxidosqualene to form dammarenediol-II is a critical branching point in triterpenoid biosynthesis. While dammarenediol-II synthase (DDS) is the dedicated enzyme for this reaction in Panax ginseng, research has identified homologous and related oxidosqualene cyclases (OSCs) in other plant species that also contribute to the production of dammarane-type saponins. frontiersin.orgresearchgate.net These enzymes, though sharing a common substrate, can exhibit multi-functionality, producing a range of triterpene skeletons.

A notable example is GlOSC1 , identified in Gynostemma longipes. frontiersin.orgnih.gov This enzyme demonstrates the ability to catalyze the formation of dammarenediol-II and is the first OSC reported in the Gynostemma genus. frontiersin.orgnih.gov Phylogenetic analysis reveals that GlOSC1 shares high homology with LsOSC1 from Lactuca sativa (lettuce) and TcOSC1 and TcOSC2 from Taraxacum coreanum (dandelion). frontiersin.orgnih.gov Functional expression experiments have confirmed that these OSCs can also catalyze the formation of dammarenediol-II, among other triterpenes. frontiersin.orgresearchgate.net For instance, LsOSC1 is a multi-functional enzyme that can produce five different triterpenes, including dammarenediol-II. researchgate.net Similarly, TcOSC1 from dandelion can cyclize 2,3-oxidosqualene into various triterpenes, including dammarenediol-II. researchgate.net

The discovery of these DDS homologs and related OSCs in different plant species highlights the evolutionary conservation and diversification of triterpenoid biosynthesis. The presence of these enzymes in plants beyond the Panax genus opens up new avenues for exploring and engineering the production of dammarane-type saponins.

| Enzyme | Source Organism | Product(s) | Reference(s) |

| GlOSC1 | Gynostemma longipes | Dammarenediol-II | frontiersin.orgnih.gov |

| LsOSC1 | Lactuca sativa | Dammarenediol-II, α-amyrin, β-amyrin, ψ-taraxasterol, taraxasterol | researchgate.net |

| TcOSC1 | Taraxacum coreanum | Dammarenediol-II, taraxasterol, ψ-taraxasterol, δ-amyrin, β-amyrin, α-amyrin | researchgate.net |

| TcOSC2 | Taraxacum coreanum | Dammarenediol-II | frontiersin.orgnih.gov |

Downstream Enzymatic Modifications and Diversification

Following its synthesis, this compound undergoes a series of enzymatic modifications, primarily hydroxylation and glycosylation, which lead to the vast structural diversity of ginsenosides. These modifications are catalyzed by specific cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs).

Cytochrome P450 (CYP) Mediated Hydroxylations

Hydroxylation is a key step in the diversification of the dammarane skeleton. These reactions are catalyzed by cytochrome P450 enzymes, which introduce hydroxyl groups at specific positions on the this compound backbone. oup.comoup.comoup.com

The conversion of this compound to protopanaxadiol (PPD) is a critical step in the biosynthesis of PPD-type ginsenosides. This reaction involves the hydroxylation of this compound at the C-12 position and is catalyzed by a specific cytochrome P450 enzyme, CYP716A47 , which functions as a dammarenediol 12-hydroxylase. oup.commdpi.comcapes.gov.brnih.gov

The identification and functional characterization of CYP716A47 were significant breakthroughs in understanding ginsenoside biosynthesis. oup.commdpi.com Studies have shown that the expression of the CYP716A47 gene is induced by methyl jasmonate (MeJA), an elicitor known to enhance ginsenoside production. oup.comcapes.gov.br In vitro enzymatic assays have confirmed that CYP716A47 catalyzes the oxidation of dammarenediol-II to produce PPD. oup.commdpi.comcapes.gov.br Furthermore, co-expression of the dammarenediol synthase gene (DDS) and CYP716A47 in yeast has successfully yielded PPD without the need to supply dammarenediol-II as a substrate. oup.commdpi.comcapes.gov.br

The biosynthesis of protopanaxatriol (PPT)-type ginsenosides involves a further hydroxylation step, where PPD is converted to PPT. This reaction is catalyzed by a different cytochrome P450 enzyme, CYP716A53v2 , which acts as a protopanaxadiol 6-hydroxylase. oup.comoup.comnih.govcapes.gov.brebi.ac.uk

CYP716A53v2 specifically hydroxylates the C-6 position of the PPD molecule. oup.comoup.com In vitro enzymatic assays have demonstrated that CYP716A53v2 catalyzes the oxidation of PPD to produce PPT. oup.comnih.govebi.ac.uk The ectopic expression of CYP716A53v2 in yeast has also been shown to result in the production of PPT when PPD is provided as a substrate. oup.comoup.comebi.ac.uk The identification of CYP716A53v2 has elucidated another crucial step in the diversification of dammarane-type ginsenosides. oup.comoup.com

| Enzyme | Function | Substrate | Product | Reference(s) |

| CYP716A47 | Dammarenediol 12-hydroxylase | This compound | Protopanaxadiol (PPD) | oup.commdpi.comcapes.gov.brnih.gov |

| CYP716A53v2 | Protopanaxadiol 6-hydroxylase | Protopanaxadiol (PPD) | Protopanaxatriol (PPT) | oup.comoup.comnih.govcapes.gov.brebi.ac.uk |

Conversion of this compound to Protopanaxadiol (PPD) by Specific CYPs (e.g., CYP716A47)

UDP-Glycosyltransferase (UGT) Mediated Glycosylations for Ginsenoside Formation

The final and most extensive diversification of the dammarane skeleton is achieved through glycosylation, a process catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer sugar moieties from an activated sugar donor, typically UDP-glucose, to the hydroxyl groups of the aglycones (PPD and PPT) or to existing sugar chains. oup.comresearchgate.netsci-hub.se This sequential addition of various sugars at different positions results in the vast array of ginsenosides with diverse pharmacological activities. oup.com

Several UGTs involved in ginsenoside biosynthesis have been identified and characterized in Panax species. mdpi.com For example, PgUGT74AE2 has been shown to transfer a glucose moiety to the C3-hydroxyl group of PPD to form ginsenoside Rh2. oup.comnih.gov Another enzyme, PgUGT94Q2 , can then add a glucose moiety to Rh2 to produce ginsenoside Rg3. oup.comnih.gov The introduction of these two UGT genes, along with DDS and PPDS (protopanaxadiol synthase), into yeast has enabled the de novo production of Rg3. oup.comnih.gov

The specificity of UGTs for both the aglycone substrate and the position of glycosylation is a key determinant of the final ginsenoside profile. nih.gov The ongoing discovery and characterization of new UGTs continue to expand our understanding of the intricate network of reactions that lead to the biosynthesis of specific ginsenosides. researchgate.netmdpi.comresearchgate.net

Genetic Regulation and Control of this compound Biosynthesis

The biosynthesis of this compound and its downstream products is tightly regulated at the genetic level. This regulation involves a complex interplay of transcription factors that control the expression of the key biosynthetic genes. nih.govmdpi.com

Several families of transcription factors, including MYB , bHLH-MYC , and WRKY , have been implicated in the regulation of ginsenoside biosynthesis. nih.gov For instance, the R2R3-MYB protein PgMYB2 has been shown to bind to the promoter of the PgDDS gene and activate its expression, particularly in response to treatment with methyl jasmonate (MeJA). nih.gov

The AP2/ERF family of transcription factors also plays a role. mdpi.com The expression of PgERF120 , for example, is sensitive to ethylene, a plant hormone known to influence secondary metabolism. mdpi.com Overexpression of PgERF120 has been shown to be involved in the regulation of ginsenoside synthesis. mdpi.com

Furthermore, GRAS transcription factors have been identified as regulators of ginsenoside production. mdpi.com Studies have shown that the PgGRAS68-01 gene can influence the content of various ginsenosides, suggesting its role in modulating the metabolic pathway. mdpi.com

The intricate regulatory network controlling this compound biosynthesis is also influenced by environmental factors. plos.org Weighted gene co-expression network analysis (WGCNA) has been used to identify modules of co-expressed genes that are associated with specific environmental cues and the accumulation of essential saponins. plos.org This highlights the complex interplay between genetic and environmental factors in determining the final yield and profile of ginsenosides in the plant. plos.org

Transcriptional Activation of Biosynthetic Genes in Response to Elicitors (e.g., Methyl Jasmonate, Vanadate)

The biosynthesis of this compound is a complex process regulated by a network of genes whose expression can be significantly influenced by external stimuli known as elicitors. These molecules can trigger defense responses in plants, often leading to an increased production of secondary metabolites. Research in Panax species has identified several key elicitors that up-regulate the transcription of genes essential for the this compound pathway.

Methyl jasmonate (MeJA), a well-known plant signaling molecule, is a potent elicitor of ginsenoside biosynthesis. oup.comnih.govoup.comnih.gov Treatment with MeJA has been shown to up-regulate the expression of the dammarenediol synthase (DDS) gene, which encodes the enzyme that catalyzes the cyclization of 2,3-oxidosqualene to form this compound. nih.govoup.comuniprot.org This response is not limited to DDS; MeJA also enhances the transcription of other upstream and downstream genes in the pathway. For instance, studies have noted the transcriptional activation of genes for squalene synthase (SS), squalene epoxidase (SE), and cytochrome P450 enzymes like CYP716A47 following MeJA treatment. oup.comnih.govfrontiersin.org This coordinated up-regulation suggests that MeJA plays a crucial role in redirecting metabolic flux towards the synthesis of dammarane-type ginsenosides, starting with this compound. nih.gov

Heavy metal ions have also been investigated for their elicitation effects. Vanadate, in particular, has been demonstrated to be an efficient elicitor for enhancing ginsenoside production in Panax ginseng cell cultures. frontiersin.orgresearchgate.net Research indicates that vanadate treatment leads to an increase in the transcriptional levels of key biosynthetic genes, including squalene synthase (SQS), squalene epoxidase (SE), and dammarenediol-II synthase (DS). frontiersin.org Further investigation revealed that vanadate's elicitation mechanism may involve the induction of endogenous jasmonic acid, which in turn activates the expression of these biosynthetic genes. frontiersin.orgresearchgate.net Other elicitors, such as mycelium from the fungus Aspergillus niger and the surfactant Tween 80, have also been reported to induce the DDS gene, leading to increased ginsenoside accumulation. uniprot.orgnih.gov

Table 1: Elicitors and their effect on this compound Biosynthetic Genes

| Elicitor | Target Organism/Culture | Affected Genes | Observed Transcriptional Effect | Reference(s) |

|---|---|---|---|---|

| Methyl Jasmonate (MeJA) | Panax ginseng adventitious roots, callus | DDS, SS, SE, CYP716A47 | Up-regulation | oup.comnih.govoup.comnih.govuniprot.org |

| Vanadate | Panax ginseng cell cultures | DS, SQS, SE | Up-regulation | uniprot.orgfrontiersin.org |

| ***Aspergillus niger* mycelium** | Panax ginseng adventitious roots | DDS | Induction | uniprot.org |

| Tween 80 | Panax ginseng hairy roots | DDS, CYP716A47, CYP716A53v2 | Up-regulation | uniprot.orgnih.gov |

| N,N'-dicyclohexylcarbodiimide (DCCD) | Panax ginseng | DDS | Induction | uniprot.org |

| **Copper (CuCl₂) & Cadmium (CdCl₂) ** | Panax ginseng | DDS | Accumulates under stress | uniprot.org |

Gene Co-expression Analysis in Related Biosynthetic Pathways

Understanding the regulation of this compound synthesis requires looking beyond individual genes to the entire network of co-expressed genes. Gene co-expression analysis identifies genes that exhibit similar expression patterns across different conditions, tissues, or developmental stages, suggesting they are functionally related or part of the same regulatory network. researchgate.net

In the context of ginsenoside biosynthesis, studies have shown that the genes involved, including dammarenediol synthase (DS), form strong co-expression networks. researchgate.netscispace.com Weighted gene co-expression network analysis (WGCNA) has been used to identify modules of highly correlated transcripts associated with the accumulation of ginsenosides. plos.org These analyses consistently show that DS is co-expressed with genes from the upstream mevalonate pathway and with downstream modification enzymes. plos.org

Key genes frequently found to be co-expressed with DS include squalene synthase (SS), squalene epoxidase (SE), and farnesyl diphosphate synthase (FPS). plos.org This indicates a tight transcriptional coordination to ensure a steady supply of the precursor, 2,3-oxidosqualene, for catalysis by dammarenediol synthase. Furthermore, DS shows co-expression with various cytochrome P450 (CYP) and UDP-dependent glycosyltransferase (UGT) genes. scispace.commdpi.comfrontiersin.org For example, CYP716A47, which encodes the protopanaxadiol synthase that hydroxylates this compound, is often found in the same co-expression network as DS. mdpi.comresearchgate.net This coordinated expression is logical, as the product of the DS enzyme is the direct substrate for the CYP716A47 enzyme. oup.comnih.gov These networks highlight that the biosynthesis of dammarane-type ginsenosides is a highly integrated process where the expression of multiple genes is tightly correlated to control the metabolic pathway efficiently. researchgate.net

Table 2: Genes Co-expressed in the this compound Biosynthetic Pathway

| Gene Abbreviation | Full Gene Name | Function in Pathway | Reference(s) |

|---|---|---|---|

| DS (DDS) | Dammarenediol Synthase | Cyclization of 2,3-oxidosqualene to this compound | researchgate.netscispace.complos.org |

| SS (SQS) | Squalene Synthase | Synthesis of squalene | researchgate.netplos.org |

| SE | Squalene Epoxidase | Conversion of squalene to 2,3-oxidosqualene | researchgate.netscispace.com |

| FPS | Farnesyl Diphosphate Synthase | Synthesis of farnesyl pyrophosphate | plos.org |

| CAS | Cycloartenol Synthase | Alternative cyclization of 2,3-oxidosqualene | researchgate.netmdpi.com |

| β-AS | Beta-amyrin Synthase | Synthesis of β-amyrin for oleanane-type saponins | plos.orgmdpi.com |

| CYP716A47 | Cytochrome P450 Family 716 Subfamily A Member 47 | Hydroxylation of this compound to Protopanaxadiol | plos.orgmdpi.com |

| CYP716A53v2 | Cytochrome P450 Family 716 Subfamily A Member 53v2 | Hydroxylation of Protopanaxadiol to Protopanaxatriol | nih.gov |

| UGT | UDP-dependent Glycosyltransferase | Glycosylation of aglycones | scispace.commdpi.com |

Analysis of Single Nucleotide Polymorphisms (SNPs) within Functional Genes (e.g., DS gene) and Their Impact on Metabolite Accumulation

Single Nucleotide Polymorphisms (SNPs) are variations at a single position in a DNA sequence among individuals. When located within functional genes like dammarenediol synthase (DS), SNPs can potentially alter enzyme structure, activity, or expression levels, thereby impacting the accumulation of metabolites.

The DS gene is a key enzyme that catalyzes the first committed step in the formation of most bioactive ginsenosides. researchgate.netcjnmcpu.com Consequently, it has been a target for genetic studies. Research has successfully identified novel SNP sites within the DS gene that can be used for the genetic authentication and discrimination of different Panax species, such as P. ginseng and P. quinquefolius, which are morphologically similar but have different medicinal properties and market values. researchgate.netcjnmcpu.comresearchgate.netnih.gov

Beyond their use as molecular markers, studies have investigated the functional impact of these SNPs. Analysis of a specific P. ginseng cultivar revealed that SNPs within the DS gene were associated with the accumulation of certain ginsenosides. researchgate.net An Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) suggested that a SNP at locus 279 might play a role in influencing the content levels of ginsenosides Rf, Rg1, and F1. researchgate.net This indicates that natural genetic variations in the DS gene can lead to quantifiable differences in the ginsenoside profile of the plant. These findings suggest that specific SNPs in the DS gene could serve as functional markers for breeding ginseng varieties with enhanced or specific ginsenoside content. researchgate.netcjnmcpu.com

Table 3: Reported Associations of SNPs in the Dammarenediol Synthase (DS) Gene

| Gene | SNP Locus/Region | Species/Cultivar | Associated Impact on Metabolites | Application | Reference(s) |

|---|---|---|---|---|---|

| DS | 6 novel SNP sites discovered via nested PCR | P. ginseng vs. P. quinquefolius | Not specified, used for differentiation | Genetic authentication of species | researchgate.netcjnmcpu.comnih.gov |

| DS | SNP at locus 279 | P. ginseng (DAMAYA cultivar) | Associated with accumulation of ginsenosides Rf, Rg1, and F1 | Potential for quality evaluation and breeding | researchgate.net |

| DS | Multiple SNP sites in the gene | P. ginseng vs. P. quinquefolius | Used to differentiate species with different ginsenoside profiles | Genetic authentication of species | researchgate.net |

Biological Activities and Mechanistic Studies of Dammarenediol Ii in Vitro Focus

Pathways Involved in Anti-inflammatory Mechanisms

In vitro studies have indicated that dammarenediol II and its derivatives exert anti-inflammatory effects by modulating key signaling pathways. The nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses, has been identified as a target. frontiersin.orgfrontiersin.org The activation of the NF-κB pathway typically leads to the transcription of pro-inflammatory genes, including various cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Research suggests that ginsenosides derived from this compound can suppress the NF-κB pathway, thereby reducing the production of these inflammatory mediators. frontiersin.orgresearchgate.net For instance, ginsenoside Rb2, a downstream product of this compound, has been shown to reduce the phosphorylation levels of p65 and IκBα, key components of the NF-κB pathway, in adipocytes. frontiersin.org

Furthermore, studies on protopanaxadiol (PPD), a direct metabolite of this compound, have shown the suppression of the p38 and c-Jun N-terminal protein kinase (JNK) pathways, which are part of the mitogen-activated protein kinase (MAPK) cascade involved in inflammation. researchgate.net This suggests that the anti-inflammatory effects of this compound may be mediated, at least in part, through its conversion to downstream metabolites that influence multiple inflammatory signaling cascades. researchgate.net

Molecular Basis of Antioxidant Properties

This compound exhibits antioxidant properties, which are foundational to many of its observed biological activities. researchgate.netmdpi.com A key molecular mechanism underlying its antioxidant effect is the inhibition of intracellular reactive oxygen species (ROS) generation. researchgate.net Specifically, this compound has been shown to inhibit the production of ROS induced by vascular endothelial growth factor (VEGF) in human umbilical vein endothelial cells (HUVECs). researchgate.netresearchgate.net

Investigations into Potential Antiviral Activity (e.g., against Herpes Simplex Virus types I and II)

In vitro research has demonstrated the antiviral potential of this compound. A notable study isolated nine triterpenes from dammar resin, including this compound, and found that they possessed antiviral activity against both Herpes Simplex Virus type I (HSV-1) and Herpes Simplex Virus type II (HSV-2). nih.gov The study reported that continuous exposure of Vero cells to this compound at concentrations of 1-10 µg/ml for 48 hours after viral challenge resulted in a significant reduction in the viral cytopathic effect. nih.gov

This antiviral activity is not an isolated finding, as other studies have also pointed to the antiviral properties of triterpenoids. researchgate.netwakan-iyaku.gr.jp The mechanism of action is thought to involve direct virucidal effects or interference with viral replication at non-cytotoxic concentrations. wakan-iyaku.gr.jp The production of this compound in transgenic tobacco plants has also been shown to confer tolerance to the Tobacco Mosaic Virus, further supporting its role as a defense compound with antiviral capabilities. researchgate.netoup.com

Table 1: In Vitro Antiviral Activity of this compound

| Virus Types | Cell Line | Key Finding | Reference |

| Herpes Simplex Virus I (HSV-1) | Vero cells | Significant reduction in viral cytopathic effect. | nih.gov |

| Herpes Simplex Virus II (HSV-2) | Vero cells | Significant reduction in viral cytopathic effect. | nih.gov |

| Tobacco Mosaic Virus (TMV) | Transgenic Tobacco | Production of this compound confers tolerance. | researchgate.netoup.com |

Cellular and Subcellular Mechanistic Interactions

This compound and its derivatives have been shown to modulate critical signaling pathways that govern cell proliferation and survival. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a central node in cell survival signaling, is a notable target. frontiersin.orgresearchgate.net Activation of this pathway generally promotes cell survival and inhibits apoptosis. frontiersin.org However, studies on ginsenosides derived from this compound, such as Rg3, have shown that they can inhibit the PI3K/Akt pathway in cancer cells, thereby promoting apoptosis and hindering tumor growth. mdpi.comfrontiersin.org

A study initially reported that this compound effectively restricted the growth and metastasis of human osteosarcoma cells by inhibiting both the PI3K/Akt and the Signal Transducer and Activator of Transcription 3 (STAT-3) signaling pathways. nih.gov It is crucial to note that this specific article was later retracted due to unreliable data. nih.gov Nevertheless, other research supports the role of ginsenosides in modulating these pathways. For instance, ginsenoside Rh2 has been shown to reduce IL-6-induced STAT3 expression in colorectal cancer cells. frontiersin.org

The NF-κB pathway, as discussed in the context of inflammation, also plays a significant role in cell proliferation and survival, particularly in cancer cells. frontiersin.org By inhibiting the NF-κB pathway, this compound and its derivatives can suppress the expression of genes that promote cell proliferation and inhibit apoptosis. frontiersin.org

This compound has been found to counteract cellular responses induced by Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor. researchgate.net In vitro studies using HUVECs have demonstrated that this compound inhibits several key events in the angiogenic process that are triggered by VEGF. researchgate.net

Specifically, this compound was shown to inhibit the VEGF-induced generation of intracellular reactive oxygen species (ROS). researchgate.net Furthermore, it effectively prevented the formation of stress fibers and the disruption of vascular endothelial-cadherin (VE-cadherin), both of which are critical for modulating endothelial permeability and cell migration during angiogenesis. researchgate.net The ability to stabilize VE-cadherin junctions is a key mechanism for preventing the vascular leakage associated with pathological angiogenesis. researchgate.net

Table 2: Inhibition of VEGF-Induced Responses by this compound

| Cellular Response | Cell Type | Effect of this compound | Reference |

| Intracellular ROS Generation | HUVECs | Inhibited | researchgate.netresearchgate.net |

| Stress Fiber Formation | HUVECs | Inhibited | researchgate.net |

| VE-Cadherin Disruption | HUVECs | Inhibited | researchgate.net |

Modulation of Cell Proliferation and Survival Signaling Pathways (e.g., PI3K/Akt pathway, NF-κB pathway, STAT-3 signaling pathway)

Role in Plant Defense Systems and Stress Responses

This compound is not only a precursor to pharmacologically active compounds but also plays a role as a defense compound within plants. nih.govresearchgate.net Triterpenoid saponins, in general, are recognized as important components of plant secondary metabolism that act as deterrents against pathogens and herbivores. mdpi.com

The synthesis of this compound is a crucial step in the production of these defensive saponins. nih.gov Evidence for its defensive role comes from studies where the heterologous expression of the dammarenediol-II synthase gene from Panax ginseng in tobacco plants led to the accumulation of this compound and conferred increased resistance against the Tobacco Mosaic Virus. researchgate.net

The production of this compound and other defense-related terpenoids in plants is often regulated by stress-related hormones. nih.gov For example, the expression of dammarenediol synthase has been shown to be significantly induced by methyl jasmonate, a key signaling molecule in plant defense responses to biotic stress. mdpi.com This hormonal regulation underscores the integral role of this compound biosynthesis in the plant's inducible defense system. mdpi.com

Induction of Pathogenesis-Related Genes (e.g., PR1, PR2)

Dammarenediol-II plays a significant role in modulating the plant's defense signaling pathways, a key aspect of which is the induction of pathogenesis-related (PR) genes. Research has demonstrated that the presence of Dammarenediol-II can stimulate the expression of specific PR genes, which are markers for the activation of systemic acquired resistance (SAR), a widespread plant defense response. frontiersin.orgnih.gov

In studies involving transgenic tobacco plants engineered to produce Dammarenediol-II, a notable upregulation of PR1 and PR2 gene expression was observed. chemfaces.comresearchgate.netoup.com This induction occurred not only in response to pathogen challenge but also constitutively, even in the absence of viral infection. chemfaces.comresearchgate.netoup.com The PR1 and PR2 genes encode for proteins with antimicrobial properties and are hallmarks of the salicylic acid (SA)-mediated defense pathway. frontiersin.org The ability of Dammarenediol-II to stimulate these genes suggests it primes the plant for a more robust and rapid defense response upon encountering a pathogen.

The following table summarizes the observed effects of Dammarenediol-II on the expression of pathogenesis-related genes in transgenic tobacco.

| Gene | Effect of Dammarenediol-II Production | Condition | Source |

| PR1 | Stimulated Expression | Virus-untreated and Virus-treated | chemfaces.com, researchgate.net, oup.com |

| PR2 | Stimulated Expression | Virus-untreated and Virus-treated | chemfaces.com, researchgate.net, oup.com |

Conferring Resistance to Plant Pathogens (e.g., Tobacco Mosaic Virus)

The production of Dammarenediol-II has been directly linked to enhanced resistance against plant pathogens, most notably the Tobacco Mosaic Virus (TMV). chemfaces.comresearchgate.netoup.com This has been demonstrated through experiments with transgenic tobacco plants that express the Panax ginseng Dammarenediol-II synthase gene (PgDDS) and consequently accumulate Dammarenediol-II. chemfaces.comresearchgate.net

Upon infection with TMV, these transgenic tobacco plants exhibit a distinct resistance phenotype compared to wild-type plants. chemfaces.comresearchgate.netoup.com The key observations include:

Lesion Development: Lesions, which are localized areas of cell death intended to restrict viral spread, developed more rapidly in the transgenic plants. chemfaces.comresearchgate.net Furthermore, the size of these lesions was significantly smaller than those on wild-type plants. chemfaces.comresearchgate.net

Viral Gene Expression: The accumulation of mRNA for the TMV coat protein (CP), a crucial component for viral replication and assembly, was at a low level in the Dammarenediol-II-producing plants. chemfaces.comresearchgate.netoup.com

Further evidence comes from experiments where leaves of wild-type plants were inoculated with a mixture of TMV and Dammarenediol-II. These leaves showed a reduced viral concentration and lower expression of the TMV-CP compared to leaves treated with TMV alone, indicating that the compound itself has antiviral activity. chemfaces.com These findings collectively demonstrate that the ectopic production of Dammarenediol-II in tobacco allows the plant to adopt an effective viral defense system. chemfaces.comresearchgate.net

The table below details the resistance characteristics conferred by Dammarenediol-II production in transgenic tobacco against TMV.

| Resistance Indicator | Observation in Dammarenediol-II Producing Plants | Comparison to Wild-Type | Source |

| Lesion Size | Smaller | Reduced | chemfaces.com, researchgate.net |

| Lesion Development Speed | More Rapid | Increased | chemfaces.com, researchgate.net |

| Viral Titer | Low Level | Reduced | chemfaces.com, researchgate.net, oup.com |

| TMV Coat Protein (CP) mRNA | Low Level of Accumulation | Reduced | chemfaces.com, researchgate.net, oup.com |

Function as a Native Plant Defense Compound

Dammarenediol-II is recognized as a native plant defense compound, acting as a key intermediate in the biosynthesis of triterpenoid saponins, a class of molecules with well-documented protective functions. researchgate.netnih.govitb.ac.idoup.com Saponins are known to have a wide array of biological activities, including antimicrobial, antifungal, and insecticidal properties, forming a crucial part of a plant's chemical defense arsenal against pathogens and herbivores. itb.ac.idoup.comcore.ac.uk

The role of Dammarenediol-II in plant defense is further supported by the regulation of its biosynthesis. The enzyme responsible for its synthesis, Dammarenediol-II synthase (DDS), is upregulated in response to various defense signals. chemfaces.comresearchgate.netmdpi.com For instance, when Panax ginseng leaves are infected with TMV, the transcription of the PgDDS gene is significantly increased. chemfaces.comresearchgate.net Similarly, treatment with methyl jasmonate, a key signaling molecule in plant defense responses, also upregulates the expression of DDS. oup.com

Dammarenediol-II is the precursor to dammarane-type ginsenosides, which are the primary bioactive compounds in Panax species. researchgate.net The conversion of 2,3-oxidosqualene to Dammarenediol-II is a committed step in the synthesis of these defensive saponins. oup.comcore.ac.uk Therefore, the production of Dammarenediol-II is a critical juncture in the plant's metabolic pathway for generating protective secondary metabolites. researchgate.netmdpi.com Its synthesis and subsequent conversion into various saponins allow the plant to fine-tune its defense strategy against a spectrum of biotic threats. core.ac.uk

Structural Derivatization and Analog Research of Dammarenediol Ii

Characterization of Naturally Occurring Derivatives

The natural diversity of compounds originating from Dammarenediol II is primarily achieved through enzymatic modifications within various plant species, leading to complex saponins with distinct biological activities.

This compound is the foundational precursor for the biosynthesis of dammarane-type ginsenosides, predominantly found in Panax species, and gypenosides, characteristic of Gynostemma pentaphyllum. frontiersin.orgnih.gov The biosynthetic pathway begins with the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme dammarenediol-II synthase, to form the this compound skeleton. researchgate.netoup.commdpi.com

Following its formation, this core structure undergoes a series of modifications, primarily through two enzymatic processes:

Hydroxylation: Cytochrome P450 (CYP) enzymes introduce hydroxyl (-OH) groups at specific positions on the this compound backbone. nih.govoup.com A key hydroxylation step is catalyzed by protopanaxadiol synthase (CYP716A47), which adds a hydroxyl group at the C-12 position to yield protopanaxadiol (PPD). oup.comoup.com Further hydroxylation of PPD at the C-6 position can produce protopanaxatriol (PPT). nih.govresearchgate.net These hydroxylated aglycones, PPD and PPT, are the direct sapogenins for the majority of dammarane-type ginsenosides. nih.govebi.ac.uk

Glycosylation: UDP-dependent glycosyltransferases (UGTs) then attach various sugar moieties to the hydroxyl groups of the aglycone. nih.govresearchgate.net This glycosylation is the final and most significant step in generating the vast structural diversity of ginsenosides and gypenosides, as the type, number, and attachment points of the sugars profoundly influence the compound's properties. nih.govnih.gov

This sequential enzymatic modification transforms the relatively simple this compound molecule into a wide spectrum of complex saponins. researchgate.net

Table 1: Key Enzymes in the Biosynthesis of Ginsenosides from this compound

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Dammarenediol-II Synthase | DDS / DS | Catalyzes the cyclization of 2,3-oxidosqualene to form this compound. | oup.commdpi.com |

| Protopanaxadiol Synthase | CYP716A47 | A Cytochrome P450 enzyme that hydroxylates this compound at the C-12 position to form Protopanaxadiol (PPD). | oup.comoup.com |

| Protopanaxadiol 6-hydroxylase | CYP716A53v2 | A Cytochrome P450 enzyme that hydroxylates Protopanaxadiol (PPD) at the C-6 position to form Protopanaxatriol (PPT). | nih.govresearchgate.net |

While most natural saponins are derivatives of hydroxylated forms of this compound (like PPD and PPT), direct glycosides of the this compound scaffold are rare.

One of the most notable examples is Vina-ginsenoside-R3 , which was isolated from the roots and rhizomes of Vietnamese Ginseng (Panax vietnamensis). biocrick.comjst.go.jp Chemical and spectral analyses established it as the first identified naturally occurring glycoside of this compound. ebi.ac.ukbiocrick.comjst.go.jp

Other direct glucosides of this compound are scarcely found in nature. rsc.orgrsc.org However, research has successfully demonstrated their production through enzymatic reactions. Specific UDP-glycosyltransferases from Panax ginseng, such as PgUGT74AE2 and UGTPg1, have been used to catalyze the glycosylation of this compound, producing novel glucosides. rsc.org These include 3-O-β-D-glucopyranosyl-dammar-24-ene-3β,20S-diol (3β-O-Glc-DM) and 20-O-β-D-glucopyranosyl-dammar-24-ene-3β,20S-diol (20S-O-Glc-DM). rsc.orgresearchgate.net

Table 2: Identified Glycosylated Derivatives of this compound

| Compound Name | Identification Source | Notes | Reference |

|---|---|---|---|

| Vina-ginsenoside-R3 | Isolated from Panax vietnamensis. | First naturally occurring glycoside of this compound identified. | biocrick.comjst.go.jpmedchemexpress.com |

| 3-O-β-D-glucopyranosyl-dammar-24-ene-3β,20S-diol (3β-O-Glc-DM) | Produced via enzymatic glycosylation using PgUGT74AE2. | A mono-glucoside of this compound. | rsc.org |

In addition to glycosides, this compound can also exist in nature in the form of esters. Research on the seed oil of Cacalia atriplicifolia (Pale Indian Plantain) revealed that a significant portion, approximately one-quarter of the oil, is composed of long-chain fatty acid esters of this compound. researchgate.net This finding confirms that esterification is another natural modification pathway for the this compound molecule. researchgate.net

Identification of Specific Glycosylated Forms (e.g., Vina-ginsenoside-R3, this compound Glucosides)

Engineered and Modified Derivatives through Biotechnological Approaches

Biotechnology, particularly metabolic engineering and gene editing, offers powerful tools to overcome the low abundance of certain this compound derivatives in nature and to create novel analogs.

Metabolic engineering of microorganisms like the yeast Saccharomyces cerevisiae has enabled the sustainable and efficient production of this compound glucosides. rsc.orgrsc.org Since S. cerevisiae inherently produces the precursor 2,3-oxidosqualene, it serves as an ideal chassis for heterologous biosynthesis. rsc.org

The general strategy involves:

Introducing the this compound Synthase (DS) gene: The gene encoding DS from a plant like Panax ginseng is introduced into the yeast, enabling it to convert its native 2,3-oxidosqualene into this compound. rsc.orgmdpi.com

Introducing specific UDP-glycosyltransferases (UGTs): Genes for specific UGTs, such as PgUGT74AE2 or UGTPg1, are also co-expressed in the yeast. rsc.org

Biotransformation: The engineered yeast then uses the expressed enzymes to first produce this compound and subsequently glycosylate it at specific positions (C3-OH or C20-OH), resulting in the de novo production of compounds like 3β-O-Glc-DM and 20S-O-Glc-DM. rsc.orgresearchgate.net

This microbial factory approach allows for high-titer production of specific, bioactive this compound glucosides that are otherwise difficult to obtain from natural sources. rsc.orgrsc.org

Table 3: Examples of Engineered Microbial Production of this compound Glucosides

| Host Organism | Key Genes Introduced | Product(s) | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Dammarenediol-II synthase (DS), PgUGT74AE2 | 3-O-β-D-glucopyranosyl-dammar-24-ene-3β,20S-diol (3β-O-Glc-DM) | rsc.orgrsc.org |

| Saccharomyces cerevisiae | Dammarenediol-II synthase (DS), UGTPg1 | 20-O-β-D-glucopyranosyl-dammar-24-ene-3β,20S-diol (20S-O-Glc-DM) | rsc.orgrsc.org |

Gene editing technologies, most notably CRISPR/Cas9, have been employed to precisely manipulate the saponin biosynthetic pathway downstream of this compound, thereby altering the final composition of accumulated saponins in plants. frontiersin.orgnih.govdntb.gov.ua

A prime example is the modification of the ginsenoside profile in Panax ginseng. The enzyme protopanaxadiol 6-hydroxylase (encoded by the gene CYP716A53v2) is responsible for converting PPD-type ginsenosides into PPT-type ginsenosides. researchgate.netnih.gov By using CRISPR/Cas9 to create targeted knockout mutations in this gene, researchers have successfully blocked this conversion. nih.govdntb.gov.ua The resulting mutant ginseng lines showed a complete depletion of PPT-type ginsenosides and, consequently, a significant increase in the accumulation of PPD-type ginsenosides. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Protopanaxadiol (PPD) |

| Protopanaxatriol (PPT) |

| Ginsenoside |

| Gypenoside |

| Vina-ginsenoside-R3 |

| 3-O-β-D-glucopyranosyl-dammar-24-ene-3β,20S-diol (3β-O-Glc-DM) |

| 20-O-β-D-glucopyranosyl-dammar-24-ene-3β,20S-diol (20S-O-Glc-DM) |

Production and Biotechnological Engineering of Dammarenediol Ii

Plant-Based Production Systems

Metabolic Engineering in Transgenic Tobacco (Nicotiana tabacum) Cell Suspension Cultures and Whole Plants

Metabolic engineering of tobacco has been a successful strategy for the production of dammarenediol II. researchgate.netnih.gov This involves the introduction of the gene responsible for its synthesis from P. ginseng into the tobacco genome. researchgate.netnih.gov

The key enzyme in the biosynthesis of this compound is dammarenediol-II synthase (PgDDS), which catalyzes the cyclization of 2,3-oxidosqualene. researchgate.netnih.gov The gene encoding PgDDS was isolated from P. ginseng and introduced into Nicotiana tabacum using Agrobacterium-mediated transformation, under the control of the 35S promoter. researchgate.netnih.gov This resulted in the successful production of this compound in the transgenic tobacco plants. researchgate.netnih.gov

In a notable study, a cell suspension culture established from the root segments of a high-producing transgenic tobacco line (T14) achieved a this compound yield of 573 μg/g dry weight after three weeks of cultivation. researchgate.netnih.gov This is equivalent to a volumetric productivity of 5.2 mg of this compound per liter of culture. researchgate.netnih.gov The production of this compound in these transgenic tobacco plants was associated with a decrease in the content of endogenous phytosterols such as β-sitosterol, campesterol, and stigmasterol. researchgate.netnih.gov

The accumulation of this compound in transgenic tobacco plants exhibits a distinct organ-specific pattern. researchgate.netnih.gov The highest concentrations of the compound are found in the roots, followed by the stems, leaves, and flower buds. researchgate.netnih.govcnjournals.com For instance, the transgenic line T14 showed a dammarenediol-II content of 157.8 μg/g dry weight in the roots. researchgate.netnih.gov

Table 1: Organ-Specific Accumulation of this compound in Transgenic Tobacco

| Plant Organ | This compound Accumulation |

|---|---|

| Roots | Highest |

| Stems | Moderate |

| Leaves | Low |

This table illustrates the general trend of this compound accumulation in different organs of transgenic tobacco plants.

Overexpression of this compound Synthase (PgDDS)

Production in Other Engineered Plant Systems (e.g., Transgenic Rice)

Transgenic rice has also been engineered to produce dammarane-type sapogenins. researchgate.net By introducing the P. ginseng dammarenediol-II synthase gene (PgDDS), transgenic rice was able to synthesize this compound. researchgate.net Further engineering, involving the co-expression of PgDDS and the protopanaxadiol synthase gene (CYP716A47), led to the production of protopanaxadiol (PPD) in rice grains. nih.gov

Analysis of transgenic rice grains revealed mean concentrations of 16.4 µg/g dry weight for PPD and 4.5 µg/g dry weight for this compound. nih.gov In another study, transgenic rice was reported to produce 0.44 mg/g dry weight of dammarenediol-II. mdpi.com

Elicitation Strategies for Enhanced Production in Plant Cell Cultures (e.g., Methyl Jasmonate, Vanadate)

Elicitation, the process of inducing or enhancing the biosynthesis of secondary metabolites in plant cell cultures by adding small amounts of specific compounds (elicitors), is a common strategy to boost production. mdpi.comnih.govrsc.org

Methyl Jasmonate (MeJA): Methyl jasmonate is a well-known elicitor that has been shown to stimulate the production of ginsenosides and their precursors. mdpi.com In P. ginseng cell cultures, MeJA treatment transcriptionally activates the PgDDS gene. mdpi.com This suggests that MeJA can redirect the metabolic flux towards the synthesis of dammarane-type ginsenosides. mdpi.com In engineered microalgae producing dammarenediol-II, the addition of 1.5 mM MeJA resulted in a 7-fold increase in production. mdpi.com

Vanadate: Heavy metal salts, particularly vanadate, have been identified as effective elicitors for ginsenoside biosynthesis. nih.gov Treatment of P. ginseng cell cultures with vanadate was found to induce endogenous jasmonic acid biosynthesis and up-regulate the transcription levels of key enzyme genes in the ginsenoside pathway, including squalene epoxidase (SE) and dammarenediol-II synthase (DS). nih.govfrontiersin.org

Microbial Cell Factories for Heterologous Biosynthesis

Microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae (yeast), offer a promising alternative for the large-scale production of this compound. nih.govrsc.org These systems can be genetically engineered to express the necessary biosynthetic pathway genes. nih.govrsc.org

The heterologous biosynthesis of this compound has been successfully achieved in E. coli. nih.gov By co-expressing squalene synthase (SS), squalene epoxidase (SE), and NADPH-cytochrome P450 reductase (CPR) from Saccharomyces cerevisiae, along with SE from Methylococcus capsulatus and CPR from Arabidopsis thaliana, a functional pathway for 2,3-oxidosqualene was established. nih.govresearchgate.net Subsequent co-expression of the dammarenediol-II synthase gene resulted in the production of this compound at a concentration of 8.63 mg/L under shake-flask conditions. nih.govresearchgate.net

Yeast, particularly S. cerevisiae, is another attractive host for this compound production due to its inherent ability to synthesize the precursor 2,3-oxidosqualene. rsc.org By introducing the this compound synthase gene from P. ginseng into an ergosterol-deficient yeast mutant, researchers achieved a production of 0.2 mg/L. More advanced metabolic engineering strategies in yeast, including modular pathway engineering and optimization of fermentation processes, have led to significantly higher titers, with some studies reporting the potential to produce up to 15 g/L of dammarenediol-II. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-oxidosqualene |

| β-sitosterol |

| Campesterol |

| Stigmasterol |

| Protopanaxadiol (PPD) |

| Methyl Jasmonate |

| Jasmonic Acid |

| Vanadate |

| Squalene |

Yeast Systems (Saccharomyces cerevisiae, Pichia pastoris) as Production Platforms

Yeast, particularly Saccharomyces cerevisiae, has emerged as a robust and widely utilized eukaryotic host for the heterologous production of this compound. acs.org This is largely due to its well-characterized genetics, the availability of advanced genetic manipulation tools, and its inherent ability to synthesize the direct precursor, 2,3-oxidosqualene, through the mevalonate (MVA) pathway. acs.org

A primary strategy for increasing this compound production in yeast is to enhance the metabolic flux towards its precursor, 2,3-oxidosqualene. mdpi.com The MVA pathway, which synthesizes 2,3-oxidosqualene from acetyl-CoA, is a key target for engineering. mdpi.com Overexpression of genes encoding rate-limiting enzymes in this pathway has proven effective. For instance, upregulating a truncated version of HMG-CoA reductase (tHMG1), farnesyl diphosphate synthase (FPPS), squalene synthase (SQS), and 2,3-oxidosqualene synthase can significantly increase the supply of squalene and 2,3-oxidosqualene. rsc.orgresearchgate.net One study achieved up to 18 g/L of dammarene-type triterpenoids by integrating multiple copies of all ten genes of the MVA pathway into the yeast chromosome. mdpi.com Another approach involves down-regulating competing pathways, such as the ergosterol biosynthesis pathway, which also utilizes 2,3-oxidosqualene, thereby redirecting the carbon flux towards this compound synthesis. mdpi.com

The efficient conversion of 2,3-oxidosqualene to this compound requires the successful heterologous expression of a functional dammarenediol-II synthase (DDS) from Panax ginseng (PgDDS). researchgate.netacs.org To produce downstream derivatives like protopanaxadiol (PPD), DDS is often co-expressed with a cytochrome P450 enzyme, such as protopanaxadiol synthase (PPDS), and a NADPH-cytochrome P450 reductase (CPR). rsc.orgresearchgate.netacs.org For example, the co-expression of PgDDS and CYP716A47 (a PPD synthase) in yeast has successfully yielded PPD without the need to supply external dammarenediol-II.

Further optimizations include codon optimization of the synthase genes for improved expression in the yeast host and engineering the enzymes themselves. rsc.org Strategies like creating self-sufficient P450 fusion proteins have been explored to improve the efficiency of subsequent hydroxylation steps.

The choice of yeast chassis and the optimization of fermentation conditions are critical for achieving high production titers. Ergosterol-deficient yeast mutants have been used to channel more precursor towards this compound production. researchgate.net Fed-batch fermentation is a commonly employed strategy to reach high cell densities and product yields. rsc.org In one study, using two-phase extractive fermentation, a yield of 1548 mg/L of dammarenediol-II was achieved. rsc.orgresearchgate.net Another engineered S. cerevisiae strain was reported to produce over 15 g/L of dammarenediol-II in fed-batch fermentation. mdpi.com This process involves carefully controlling feeding strategies and maintaining optimal environmental conditions like temperature and pH. acs.org

Table 1: this compound and Derivative Production in Engineered Yeast

| Engineered Host | Key Genetic Modifications | Product | Titer | Reference |

|---|---|---|---|---|

| S. cerevisiae | Overexpression of tHMG1, FPPS, SQS, ERG1; Codon-optimized PPDS | Dammarenediol-II | 1548 mg/L | rsc.org, researchgate.net |

| S. cerevisiae | Overexpression of tHMG1, FPPS, SQS, ERG1; Codon-optimized PPDS | Protopanaxadiol | 1189 mg/L | rsc.org, researchgate.net |

| S. cerevisiae | Overexpression of MVA pathway; Anti-sense RNA for ERG7 | Dammarenediol-II | >15 g/L | mdpi.com |

| S. cerevisiae | Multi-copy integration of DS and UGTs via CRISPR/Cas9 | 20S-O-Glc-DM | 5.6 g/L |

Note: This table includes titers for dammarenediol-II and its direct derivatives to illustrate the potential of the engineered platforms.

The development of advanced genetic engineering tools, particularly the CRISPR/Cas9 system, has revolutionized the engineering of yeast cell factories. This technology allows for precise and efficient genome editing, including single-gene knockouts, multi-gene editing, and stable integration of entire biosynthetic pathways into the yeast chromosome. The CRISPR/Cas9 system has been used to integrate multiple copies of the dammarenediol-II synthase gene and associated glycosyltransferases (UGTs) to produce specific dammarenediol-II glucosides. acs.org This approach facilitates the stable, high-level expression of pathway enzymes, which is crucial for achieving industrial-scale production titers.

Optimization of Chassis Cells and Fermentation Conditions for Increased Titer

Bacterial Systems (e.g., Escherichia coli) for this compound Biosynthesis

While yeast is a common host, Escherichia coli has also been engineered for the biosynthesis of dammarenediol-II. A key challenge in using E. coli is that it does not naturally possess the MVA pathway for terpene precursor synthesis. Therefore, the entire pathway to 2,3-oxidosqualene must be introduced. Researchers have successfully reconstituted the dammarenediol-II biosynthetic pathway in E. coli by co-expressing genes for squalene synthase (SS), squalene epoxidase (SE), and NADPH-cytochrome P450 reductase (CPR) from various sources, along with the dammarenediol-II synthase gene. By optimizing the expression of these components, including truncating transmembrane domains of certain enzymes, a production of 8.63 mg/L of dammarenediol-II has been achieved in shake-flask conditions.

Chemical and Microbial Transformation Approaches for this compound Synthesis

Beyond de novo biosynthesis in engineered microbes, chemical synthesis and microbial transformation represent alternative routes for obtaining this compound.

Chemical synthesis offers a method to produce this compound without reliance on biological systems. An enantioselective total synthesis has been successfully reported. acs.org This complex, multi-step process involves creating a key chiral intermediate, (10S)-10,11-oxidofarnesol, and elaborating it through several chemical reactions to form the tetracyclic core of this compound. acs.org The final steps involve a Lewis acid-induced cyclization followed by further modifications to yield the target molecule. While demonstrating feasibility, total chemical synthesis is often expensive and not environmentally friendly for large-scale production compared to biotechnological methods. rsc.org

Microbial transformation typically involves using microorganisms to perform specific enzymatic reactions on a supplied substrate. In the context of this compound, this is most prominently seen in the production of its glucosides. Engineered E. coli or yeast cells expressing specific UDP-glycosyltransferases (UGTs) can convert exogenously fed dammarenediol-II into various glycosylated forms, such as 3-O-β-D-glucopyranosyl-dammarenediol-II and 20S-O-Glc-DM. rsc.org This approach allows for the targeted synthesis of specific ginsenoside precursors that may have unique bioactivities. The direct synthesis of this compound via biotransformation of a different precursor is less common, with research efforts focusing primarily on the enzymatic cyclization of 2,3-oxidosqualene.

Natural Occurrence and Distribution of Dammarenediol Ii

Occurrence in Panax Species

Dammarenediol II is a fundamental building block in the biosynthesis of dammarane-type saponins, also known as ginsenosides, which are the primary active constituents of Panax species. oup.comnih.gov The cyclization of 2,3-oxidosqualene by the enzyme dammarenediol-II synthase marks the initial dedicated step in the formation of these characteristic triterpenoids. researchgate.net

Panax ginseng (Korean Ginseng): In P. ginseng, this compound is the precursor to a vast array of ginsenosides. oup.comnih.gov The enzyme dammarenediol-II synthase (PgDDS) is expressed in various parts of the plant, including the leaves, petioles, roots, and flower buds. researchgate.net While this compound itself is present in trace amounts in the roots, this is due to its role as an intermediate in ongoing biosynthesis. researchgate.net

Panax quinquefolius (American Ginseng): Similar to its Korean counterpart, American ginseng produces dammarane-type saponins, with this compound serving as the initial aglycone. oup.comoup.com Research has identified the dammarenediol synthase gene (PqDS) in this species, confirming the biosynthetic pathway. nih.gov

Panax notoginseng (Sanqi or Tianqi Ginseng): This species, highly valued in traditional Chinese medicine, also belongs to the group of Panax that primarily synthesizes dammarane saponins from this compound. oup.comoup.com The corresponding dammarenediol synthase gene (PnDS) has been identified in P. notoginseng. nih.gov

Panax vietnamensis (Vietnamese Ginseng): Vietnamese ginseng is another member of the Panax genus that predominantly contains dammarane-type saponins derived from this compound. oup.comoup.com The conversion of Dammarenediol-II is a crucial step in the biosynthesis of the unique saponins found in this species. hueuni.edu.vn

Presence in Gynostemma Species

The genus Gynostemma, closely related to Panax, is also a rich source of dammarane-type saponins, often referred to as gypenosides.

Gynostemma longipes : This species contains a high concentration of dammarane ginsenosides. frontiersin.org A dammarenediol-II synthase (GlOSC1) has been identified in G. longipes, which catalyzes the cyclization of 2,3-oxidosqualene to form Dammarenediol-II. frontiersin.orgnih.gov This discovery was the first report of an oxidosqualene cyclase in the Gynostemma genus and underscores the plant's capacity for producing these compounds. frontiersin.org

Isolation from Other Plant Sources and Resins

This compound is not exclusive to the Panax and Gynostemma genera and has been isolated from a variety of other botanical sources.

Lactuca sativa (Lettuce): Research has shown that the multifunctional triterpene synthase LsOSC1, found in lettuce, can catalyze the formation of Dammarenediol-II. nih.govfrontiersin.org Heterologous expression of the LsOSC1 gene in yeast resulted in the production of several triterpenes, including Dammarenediol-II. researchgate.neta-z.lu

Taraxacum coreanum (Korean Dandelion): In this species, two oxidosqualene cyclases, TcOSC1 and TcOSC2, have been identified that are closely related to dammarenediol-II synthases. nih.govdntb.gov.ua Functional analysis revealed that TcOSC1 is a multifunctional enzyme that produces several triterpenes, one of which is Dammarenediol-II. nih.govresearchgate.net

Boswellia freerana : this compound has been isolated from the resin of Boswellia freerana. medchemexpress.comchemsrc.commedchemexpress.com

Dammar Resin: This natural resin, sourced from trees of the Dipterocarpaceae family, is a well-known source of this compound. uva.nlnih.govacs.org It has been identified alongside other triterpenoids in various studies of the resin's composition. uva.nlnih.gov

Cacalia atriplicifolia (Pale Indian Plantain): The seed oil of this North American species is uniquely composed of long-chain fatty esters of this compound, accounting for about one-fourth of the oil. acs.orgresearchgate.net This was the first discovery of this compound in a North American plant and as long-chain fatty esters from a natural source. acs.orgusda.gov

Table of Plant Sources and Resins Containing this compound

| Plant/Resin Source | Species Name | Family | Notable Findings |

|---|---|---|---|

| Korean Ginseng | Panax ginseng | Araliaceae | Precursor to dammarane-type ginsenosides. oup.comnih.gov |

| American Ginseng | Panax quinquefolius | Araliaceae | Contains dammarenediol synthase (PqDS) for saponin biosynthesis. nih.gov |

| Sanqi Ginseng | Panax notoginseng | Araliaceae | Contains dammarenediol synthase (PnDS). nih.gov |

| Vietnamese Ginseng | Panax vietnamensis | Araliaceae | Key intermediate in the biosynthesis of its characteristic saponins. oup.comhueuni.edu.vn |

| Jiaogulan | Gynostemma longipes | Cucurbitaceae | Contains dammarenediol-II synthase (GlOSC1). frontiersin.orgnih.gov |

| Lettuce | Lactuca sativa | Asteraceae | Multifunctional enzyme LsOSC1 produces Dammarenediol-II. nih.govfrontiersin.org |

| Korean Dandelion | Taraxacum coreanum | Asteraceae | Multifunctional enzyme TcOSC1 produces Dammarenediol-II. nih.gov |

| - | Boswellia freerana | Burseraceae | Isolated from the plant's resin. medchemexpress.commedchemexpress.com |

| Dammar Resin | Dipterocarpaceae family | Dipterocarpaceae | A primary source of isolated this compound. uva.nlnih.gov |

| Pale Indian Plantain | Cacalia atriplicifolia | Asteraceae | Seed oil contains long-chain fatty esters of this compound. acs.orgresearchgate.net |

Advanced Analytical and Characterization Methodologies in Dammarenediol Ii Research

Spectroscopic and Chromatographic Techniques for Compound Analysis

A combination of spectroscopic and chromatographic methods provides the foundation for the qualitative and quantitative analysis of Dammarenediol II.

Liquid chromatography-mass spectrometry (LC-MS) and its variations, such as LC-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCIMS), are powerful tools for the detection and quantification of this compound in various biological matrices. frontiersin.orgresearchgate.netnih.govoup.com In studies involving engineered yeast expressing this compound synthase, LC-MS analysis is used to confirm the production of the compound. frontiersin.orgoup.com The identification is often based on comparing the retention time and mass fragmentation patterns with an authentic standard. frontiersin.orgoup.com

For instance, the fragmentation pattern of this compound in LC-APCIMS typically shows characteristic ions at m/z 427 [M+H–H₂O]⁺ and m/z 409 [M+H–2H₂O]⁺. frontiersin.orgoup.com The retention time can vary depending on the specific column and gradient used, with reported times around 23.55–23.56 minutes on a C18 column. frontiersin.org This technique has been successfully employed to identify this compound produced in recombinant yeast and to analyze its subsequent conversion to protopanaxadiol by cytochrome P450 enzymes. researchgate.netoup.com The quantitative analysis of this compound and its derivatives in engineered microbial systems is also frequently performed using LC-MS, enabling the optimization of production yields. researchgate.net

| Technique | Application | Key Findings/Observations | References |

|---|---|---|---|

| LC-MS / LC-APCIMS | Identification and quantification of this compound in engineered yeast and plant extracts. | Characteristic mass fragments: m/z 427 [M+H–H₂O]⁺, m/z 409 [M+H–2H₂O]⁺. Retention time of ~23.56 min. | frontiersin.orgoup.com |

| LC-MS | Confirmation of enzymatic conversion of this compound to protopanaxadiol. | Enabled the functional characterization of CYP716A47 as a dammarenediol 12-hydroxylase. | researchgate.netoup.com |

| LC-MS | Quantitative analysis for bioprocess optimization. | Used to measure the titers of this compound in engineered microbial cultures. | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound and its derivatives. ebi.ac.uk Techniques such as ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to confirm the precise chemical structure of compounds isolated from natural sources or produced through biosynthesis. rsc.org For example, following the enzymatic synthesis of this compound glucosides, NMR analyses were crucial in confirming the structure of the resulting products, 3-O-β-D-glucopyranosyl-dammar-24-ene-3β,20S-diol and 20-O-β-D-glucopyranosyl-dammar-24-ene-3β,20S-diol. rsc.org Similarly, when a new OSC gene from Panax ginseng was expressed in a yeast mutant, LC-MS and NMR analyses definitively identified the accumulated product as this compound. ebi.ac.uk NMR is also vital in distinguishing between isomers, such as Dammarenediol I and this compound. pharm.or.jp

Gas chromatography-mass spectrometry (GC-MS) is another key technique for the analysis of this compound, particularly after purification. researchgate.netnih.gov In studies involving transgenic tobacco engineered to produce this compound, the purified compound was analyzed using GC-MS. researchgate.net The identity was confirmed by comparing its retention time and mass fragmentation pattern with those of an authentic standard. researchgate.netresearchgate.net GC-MS has also been used to analyze this compound content in various ginseng cultivars, helping to elucidate the rate-limiting steps in ginsenoside biosynthesis. frontiersin.org For instance, GC-MS analysis of extracts from different ginseng cultivars revealed that the conversion of squalene to this compound is a major factor influencing the diversity of ginsenoside production. frontiersin.org

High-Performance Liquid Chromatography (HPLC) is widely used for both the profiling and quantification of this compound and related ginsenosides in various plant tissues and engineered systems. rsc.orgresearchgate.netmdpi.com In studies on Panax notoginseng, HPLC was used to detect the types and contents of different saponins in various plant parts, which were then correlated with gene expression data. mdpi.com Similarly, in transgenic tobacco cell suspension cultures, HPLC analysis was employed to quantify the production of this compound. researchgate.net The technique is also used to monitor the products of in vitro enzymatic reactions, such as the glycosylation of this compound by UDP-glycosyltransferases, and to determine kinetic parameters of the enzymes involved. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Purified Compounds

Molecular Biology and Genetic Techniques in Biosynthesis Studies

Understanding the biosynthesis of this compound has been greatly advanced by the application of molecular biology and genetic engineering techniques.

The identification and functional characterization of the enzymes responsible for this compound synthesis are primarily achieved through gene cloning and heterologous expression. frontiersin.orgnih.govmdpi.com The gene encoding this compound synthase (DDS), the key enzyme that catalyzes the cyclization of 2,3-oxidosqualene to form this compound, has been cloned from several plant species, including Panax ginseng and Gynostemma longipes. frontiersin.orgnih.govoup.com

To verify the function of a candidate gene, it is typically cloned and inserted into an expression vector, which is then introduced into a heterologous host system. frontiersin.orgnih.gov Saccharomyces cerevisiae (yeast) is a commonly used host, particularly strains deficient in lanosterol synthase (e.g., erg7 mutants), which prevents the diversion of the precursor 2,3-oxidosqualene into native sterol biosynthesis. ebi.ac.ukoup.com Following expression, the cell extracts are analyzed using chromatographic techniques like LC-MS or GC-MS to detect the production of this compound, thereby confirming the function of the cloned enzyme. frontiersin.orgoup.com This approach has been instrumental in identifying not only this compound synthases but also the subsequent enzymes in the ginsenoside pathway, such as the cytochrome P450s that hydroxylate this compound to produce protopanaxadiol. researchgate.netoup.com

| Technique | Application | Host System | Key Findings | References |

|---|---|---|---|---|

| Gene Cloning & Heterologous Expression | Functional verification of this compound synthase (DDS). | Saccharomyces cerevisiae (erg7 mutant) | Confirmed that the cloned gene from P. ginseng catalyzes the formation of this compound from 2,3-oxidosqualene. | ebi.ac.ukoup.com |

| Gene Cloning & Heterologous Expression | Identification of a new this compound synthase (GlOSC1). | Saccharomyces cerevisiae | Proved that GlOSC1 from G. longipes could catalyze 2,3-oxidosqualene to produce this compound. | frontiersin.org |

| Gene Cloning & Co-expression | Functional characterization of protopanaxadiol synthase (CYP716A47). | Saccharomyces cerevisiae | Demonstrated that co-expression of DDS and CYP716A47 resulted in the production of protopanaxadiol from this compound. | researchgate.netoup.com |

| Gene Cloning & Heterologous Expression | Production of this compound in a photosynthetic organism. | Chlamydomonas reinhardtii | Established a synthetic pathway for this compound production by introducing the P. ginseng DDS gene. | mdpi.com |

Quantitative Gene Expression Analysis (e.g., Real-time PCR, Western Blotting)

Quantitative gene expression analysis is fundamental to understanding the molecular regulation of this compound biosynthesis. These techniques allow researchers to measure the abundance of specific gene transcripts and proteins, providing insights into the key enzymatic steps and regulatory factors involved in the pathway.